2-(1-Chloroethyl)-1,3-benzothiazole

Descripción

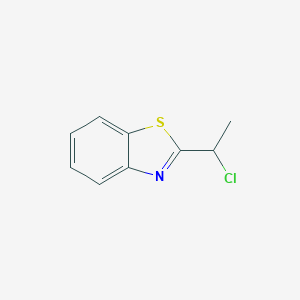

2-(1-Chloroethyl)-1,3-benzothiazole is a benzothiazole derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing fused benzene ring, known for their diverse biological activities, including antimicrobial, anticancer, and anti-tubercular properties .

Propiedades

Número CAS |

110704-27-3 |

|---|---|

Fórmula molecular |

C9H8ClNS |

Peso molecular |

197.69 g/mol |

Nombre IUPAC |

2-(1-chloroethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 |

Clave InChI |

RZSLIFPQFDTXPX-UHFFFAOYSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2S1)Cl |

SMILES canónico |

CC(C1=NC2=CC=CC=C2S1)Cl |

Sinónimos |

Benzothiazole, 2-(1-chloroethyl)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Reduction and Chlorination of 2-Acetylbenzothiazole

A three-step protocol enables precise introduction of the 1-chloroethyl group:

-

Condensation : 2-Aminobenzenethiol reacts with acetic acid in PPA at 220°C for 4 hours to form 2-acetylbenzothiazole.

-

Reduction : The acetyl group is reduced to 1-hydroxyethyl using NaBH₄ (90% yield).

-

Chlorination : Treatment with SOCl₂ converts the hydroxyl group to chloride (75% yield).

Optimization Insights

Radical Chlorination of 2-Ethylbenzothiazole

Radical-initiated chlorination of 2-ethylbenzothiazole using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) selectively targets the terminal carbon of the ethyl group. This method, adapted from thiazole chlorination in agrochemical synthesis, achieves ~60% yield with minimal byproducts.

Conditions

-

Chlorinating Agent : NCS (1.5 eq)

-

Initiation : AIBN (0.1 eq), 70°C, 12 hours

-

Solvent : CCl₄

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 2-(1-chloroethyl)-1,3-benzothiazole:

Industrial-Scale Considerations

Patented protocols for analogous compounds, such as the use of chlorinating agents in inert solvents, provide a template for large-scale production. Key parameters include:

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Chloroethyl)benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include 2-(1-aminoethyl)benzothiazole, 2-(1-thioethyl)benzothiazole, and 2-(1-alkoxyethyl)benzothiazole.

Oxidation Reactions: Products include 2-(1-chloroethyl)benzothiazole sulfoxide and 2-(1-chloroethyl)benzothiazole sulfone.

Reduction Reactions: Products include dihydro-2-(1-chloroethyl)benzothiazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-(1-Chloroethyl)-1,3-benzothiazole and its derivatives have demonstrated significant antimicrobial properties. Research indicates that benzothiazole derivatives possess a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. For example, studies have shown that certain benzothiazole compounds exhibit efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized benzothiazole derivatives that show cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These compounds often work synergistically with established chemotherapeutic agents, enhancing their effectiveness and reducing side effects .

Materials Science

Fluorescent Sensors

The structural characteristics of this compound make it suitable for developing fluorescent sensors. These sensors can detect specific ions or molecules in various environments due to the photophysical properties of the benzothiazole core. Research has focused on designing optical detection devices that utilize this compound as a fluorophore for sensing applications in environmental monitoring and biological assays .

Polymer Development

In materials science, benzothiazole derivatives are used in the synthesis of polymers with enhanced properties. These polymers can be applied in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The incorporation of benzothiazole units into polymer matrices improves their thermal stability and optical performance, making them valuable in advanced material applications .

Environmental Science

Biodegradation Studies

Research has indicated that compounds like this compound can be studied for their biodegradability and environmental impact. Understanding how these compounds break down in natural environments is crucial for assessing their safety as industrial chemicals and potential pollutants .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA contributes to its biological activity .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Substituent Effects

- 2-Trifluoromethyl-1,3-benzothiazole (): Substituent: Trifluoromethyl (-CF₃). Strong electron-withdrawing effect stabilizes the benzothiazole ring, enhancing metabolic stability. Used in synthesizing benzothiazepines and quinolines via nickel-catalyzed reactions .

Reactivity

- Chloroethyl and chloromethyl groups act as leaving groups in nucleophilic substitution reactions, enabling further functionalization.

- Trifluoromethyl groups resist hydrolysis but enhance electrophilic aromatic substitution reactivity .

Physicochemical Properties

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-(1-Chloroethyl)-1,3-benzothiazole* | -CH₂CH₂Cl | ~197.7 (estimated) | Lipophilic, reactive chloroethyl group |

| 2-(Chloromethyl)-1,3-benzothiazole | -CH₂Cl | 183.65 | Higher volatility, reactive site |

| 2-Trifluoromethyl-1,3-benzothiazole | -CF₃ | 217.6 | Electron-withdrawing, thermal stability |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | -Cl (C5), -OCH₃ (C2) | 290.75 | Planar structure, hydrogen bonding |

| 2-(Methylsulfonyl)-1,3-benzothiazole | -SO₂CH₃ | 199.25 | Polar, aqueous solubility |

*Estimated data due to absence in evidence.

Q & A

Q. What are the most effective synthetic routes for 2-(1-chloroethyl)-1,3-benzothiazole, and how can reaction conditions be optimized?

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Characterization relies on:

- IR Spectroscopy : Identification of functional groups (e.g., C-Cl stretch at ~722 cm⁻¹, C=N at ~1650 cm⁻¹) .

- ¹H NMR : Aromatic proton signals (δ 7.2–8.3 ppm) and chloroethyl protons (δ 4.5–5.0 ppm) .

- X-Ray Crystallography : Confirmation of molecular geometry and non-covalent interactions (e.g., π–π stacking distances ~3.7 Å in benzothiazole derivatives) . For example, asymmetric units in crystal structures often reveal planar benzothiazole rings with dihedral angles <10° between fused aromatic systems .

Q. What preliminary biological activities have been reported for this compound analogs?

Benzothiazole derivatives exhibit antimicrobial, antitumor, and antiparasitic activities. For instance:

- Antischistosomal Activity : 2-(Benzylsulfonyl)-1,3-benzothiazole derivatives inhibit schistosomula and adult worms at low micromolar concentrations (IC₅₀ ~1–5 µM) .

- Antitubercular Activity : 2-Aryl-substituted benzothiazoles show MIC values of 3.12–12.5 µg/mL against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

QSAR (Quantitative Structure-Activity Relationship) models and molecular docking are pivotal. For example:

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptor counts to predict antitubercular activity .

- Docking Studies : Target enzymes such as HIV-1 protease or M. tuberculosis enoyl-ACP reductase to optimize binding interactions . Recent studies integrated virtual screening with high-content phenotypic assays to identify novel benzothiazole hits .

Q. What strategies resolve contradictions in biological assay data for benzothiazole derivatives?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Metabolic Stability Testing : Assess degradation in microsomal models (e.g., liver S9 fractions) to identify unstable intermediates .

- Target Engagement Assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify direct target binding .

Q. How can catalytic systems improve the scalability of benzothiazole synthesis?

Q. What safety protocols are recommended for handling this compound derivatives?

Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.